N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-6-carboxamide
Description
Core Scaffold Analysis: Benzothiazole-Thiophene Conjugation
The molecular framework of this compound is defined by the conjugation of a benzothiazole ring system and a thiophene moiety. The benzothiazole unit consists of a benzene ring fused to a thiazole, while the thiophene is a five-membered aromatic ring containing sulfur. The two heterocycles are linked via an amide bond, facilitating π-π conjugation across the system.
Crystallographic studies of analogous compounds, such as 4-amino-5-(4-bromobenzoyl)-3-(benzo[d]thiazol-2-yl)-2-[(2′,3′,4′,6′-tetra-O-acetyl-β-d-galactopyranosyl)sulfanyl]thiophene, reveal that the benzothiazole and thiophene rings exhibit near-coplanarity, with an interplanar angle of 7.43°. This alignment enhances electronic delocalization, critical for stabilizing the molecule’s excited states and influencing its photophysical properties. The sulfur atom in the thiophene ring forms a short bond (1.759 Å) with the adjacent carbon, further reinforcing structural rigidity.
Substituent Configuration: Cyanogroup Positioning and Carboxamide Orientation
The cyano group (-CN) at the 3-position of the thiophene ring introduces significant electronic effects. This electron-withdrawing substituent polarizes the thiophene ring, reducing electron density at the 2-position and enhancing the electrophilicity of the adjacent amide bond. The carboxamide group at the 6-position of the benzothiazole adopts an orientation that facilitates intramolecular hydrogen bonding. In structurally related compounds, the NH₂ group forms hydrogen bonds with the thiazole nitrogen (N⋯H distance: 2.12 Å) and carbonyl oxygen (O⋯H distance: 1.98 Å), stabilizing the planar conformation.
The table below summarizes key bond lengths and angles associated with these substituents:
| Parameter | Value | Source |
|---|---|---|
| S–C bond (thiophene) | 1.759 Å | |
| N–H⋯O hydrogen bond distance | 1.98 Å | |
| N–H⋯N hydrogen bond distance | 2.12 Å | |
| C≡N bond length | 1.15 Å |
Crystallographic Data Interpretation from Analogous Compounds
X-ray diffraction studies of analogous benzothiazole-thiophene hybrids provide critical insights into the target compound’s lattice packing and intermolecular interactions. For example, the crystal structure of 4-amino-5-(4-bromobenzoyl)-3-(benzo[d]thiazol-2-yl)-2-[(2′,3′,4′,6′-tetra-O-acetyl-β-d-galactopyranosyl)sulfanyl]thiophene reveals ribbon-like molecular arrangements stabilized by weak hydrogen bonds (C–H⋯O) and N⋯S contacts (3.14 Å). These interactions suggest that this compound may adopt similar packing motifs, with its cyano and carboxamide groups participating in dipole-dipole interactions.
Comparative Molecular Geometry with Related Benzothiazole Derivatives
Comparative analysis with derivatives such as 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide highlights the impact of substituent electronic profiles on molecular geometry. The nitro group in the latter compound introduces steric hindrance at the 6-position, distorting the benzothiazole-thiophene dihedral angle to 12.5°, compared to 7.43° in the cyano-substituted analog. Additionally, the carboxamide group in the target compound enhances planarity through hydrogen bonding, unlike methyl or nitro substituents, which prioritize steric accommodation over electronic conjugation.
The table below contrasts key geometric parameters:
This comparative framework underscores the structural versatility of benzothiazole-thiophene hybrids and the role of substituents in modulating molecular conformation.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3OS2/c14-6-9-3-4-18-13(9)16-12(17)8-1-2-10-11(5-8)19-7-15-10/h1-5,7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMIFUHXBHIWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C(C=CS3)C#N)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Cyanothiophen-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and other relevant pharmacological effects.
1. Overview of the Compound
This compound belongs to a class of compounds known as benzothiazoles, which are recognized for their diverse biological activities. The presence of both the benzothiazole and thiophene moieties contributes significantly to its pharmacological profile.
2. Anticancer Activity
Recent studies have demonstrated the anticancer potential of benzothiazole derivatives, including this compound. A notable study evaluated various benzothiazole derivatives for their in vitro anticancer activity against different cancer cell lines.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through activation of caspase pathways. For instance, compounds similar to this compound have been shown to activate procaspase-3, leading to increased levels of active caspase-3 and subsequent apoptosis in cancer cells .
2.2 Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the chemical structure can significantly influence the biological activity. The presence of electron-withdrawing groups and specific functional groups enhances the anticancer activity and selectivity towards cancer cells. For example, a study highlighted that reducing electron density in specific donor sets leads to diminished activity .
3.1 Toxicity and Metabolic Stability
In vivo studies using zebrafish models have been conducted to assess the toxicity of this compound. These studies are crucial for understanding the safety profile of the compound before further development .
3.2 Other Biological Activities
Besides anticancer properties, benzothiazole derivatives have shown promise in other areas such as antimicrobial and antiviral activities. The compound's ability to interact with various biological targets makes it a candidate for broader pharmacological applications.
4. Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer properties | Identified significant apoptosis induction in U937 cells |
| Study B | Assess toxicity | Demonstrated low toxicity in zebrafish models |
| Study C | Explore SAR | Found that specific substitutions enhance selectivity towards cancer cells |
5. Conclusion
This compound exhibits promising biological activity, particularly as an anticancer agent. Its mechanism involving caspase activation and favorable SAR highlights its potential for further development in therapeutic applications. Continued research into its pharmacological properties and safety will be essential for advancing this compound in clinical settings.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound’s structure comprises:
- 1,3-Benzothiazole-6-carboxamide : A bicyclic aromatic system with a carboxamide at position 4.
- 3-cyanothiophen-2-yl: A thiophene ring substituted with a cyano group at position 3.
Similar compounds differ in substituents on the benzothiazole, thiophene, or carboxamide-linked moieties. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Analogs
Key Differences and Implications
Substituent Effects: Electron-withdrawing groups (EWGs): The 3-cyano group in the target compound contrasts with electron-donating groups like methoxy in or nitro in . EWGs may enhance stability and polar interactions in biological targets. Halogenation: Chloro (e.g., ) and fluoro (e.g., ) substituents improve lipophilicity and metabolic stability.
Biological Activity: The tyrosine kinase inhibitor in demonstrates that benzothiazole carboxamides with complex substituents (e.g., iodo, hydroxyethoxy) can target specific enzymes.
Physical Properties
- Melting Points: The analog in (with a 3-cyanothiophene group) has a high melting point (288–289°C), likely due to strong intermolecular interactions from the cyano group.
- Spectroscopic Data : IR and NMR data (e.g., ) are consistent across analogs, with NH stretches (~3400 cm⁻¹) and aromatic proton signals (δ 7–9 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
